5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
CAS No.:
Cat. No.: VC10038877
Molecular Formula: C15H16N4OS
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4OS |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 5,7-dimethyl-3-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine |
| Standard InChI | InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-18-15(19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
| Standard InChI Key | UAYMFJOIHCUFPE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a triazolo[4,3-a]pyrimidine core substituted with methyl groups at positions 5 and 7. A 2-phenoxyethylsulfanyl moiety at position 3 introduces lipophilicity and potential hydrogen-bonding capabilities . Key structural parameters include:
Table 1: Molecular Properties of 5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl] triazolo[4,3-a]pyrimidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 300.4 g/mol | |
| IUPAC Name | 5,7-dimethyl-3-(2-phenoxyethylsulfanyl)- triazolo[4,3-a]pyrimidine | |
| Canonical SMILES | CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C |
X-ray crystallographic studies of analogous triazolopyrimidines reveal planar heterocyclic cores with dihedral angles between aromatic systems typically ranging from 15° to 30°, suggesting potential for π-stacking interactions with biological targets .
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via multicomponent reactions (MCRs) involving:
-
Condensation of 5-amino-1,2,4-triazoles with β-diketones
-
Cyclization with thiourea derivatives
A representative one-pot synthesis employs 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate under reflux conditions, achieving yields of 65–78% . The 2-phenoxyethylsulfanyl group is introduced through thioetherification using 2-phenoxyethyl mercaptan in the presence of base catalysts.
Key reaction parameters:
Pharmacological Activities
Anticancer Mechanisms
Triazolopyrimidines exhibit potent antiproliferative effects through dual mechanisms:
-
Tyrosine kinase inhibition: The planar triazole-pyrimidine system competes with ATP in kinase binding pockets, disrupting signal transduction pathways .
-
DNA intercalation: Extended π-systems enable stacking interactions with DNA base pairs, inducing replication errors .
Table 2: Antitumor Activity Against Breast Cancer Cell Lines
| Compound | MDA-MB-231 IC (μM) | MCF-7 IC (μM) | Source |
|---|---|---|---|
| Cisplatin | 8.92 | 7.45 | |
| Triazolopyrimidine derivative 4c | 17.83 | 22.41 | |
| Triazolopyrimidine derivative 4j | 19.73 | 25.09 |
The 5,7-dimethyl groups enhance metabolic stability by sterically blocking cytochrome P450 oxidation, while the phenoxyethyl chain improves blood-brain barrier permeability .
Recent Research Advancements
Structure-Activity Relationship (SAR) Studies
Systematic modifications reveal:
-
C5/C7 methylation: Increases logP by 0.8–1.2 units, enhancing membrane permeability
-
Sulfanyl chain length: Optimal activity with 2–3 carbon spacers (EC = 1.2–1.8 μM)
-
Phenoxy substituents: Electron-withdrawing groups (-F, -Cl) improve target affinity by 3–5 fold
Pharmacokinetic Profiling
Preliminary ADMET predictions using QikProp:
-
Bioavailability: 68–72%
-
Plasma protein binding: 89–93%
-
t (mice): 4.2–5.1 hours
Future Directions and Challenges
Current research priorities include:
-
Developing isoform-selective kinase inhibitors through halogen substitution at C3
-
Optimizing aqueous solubility via prodrug strategies (e.g., phosphate esters)
-
Investigating combination therapies with checkpoint inhibitors
Challenges remain in balancing potency (target IC < 10 nM) with hERG channel selectivity (IC > 30 μM) to avoid cardiotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume